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E protein TH Sman, Dengue virus

Antigenic Variation Immunodiffusion DENV-1 Strain Typing

Standard DENV-1 E proteins cannot substitute for TH-Sman due to 3-4 unique antigens absent in prototypic strains. This envelope protein from the divergent Thai isolate is essential for strain-specific serology. - Validated positive control for genotyping assays targeting hypervariable region 370-395 - Contains charge-altering mutations in antigenic regions for immune evasion studies - Enables discrimination between closely related DENV-1 isolates in ELISA/immunoblot panels

Molecular Formula C5H12Cl2N2O2
Molecular Weight 0
CAS No. 146588-87-6
Cat. No. B1176615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE protein TH Sman, Dengue virus
CAS146588-87-6
SynonymsE protein TH Sman, Dengue virus
Molecular FormulaC5H12Cl2N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E Protein TH Sman (Dengue Virus, CAS 146588-87-6): Strain-Specific Envelope Antigen for Serological and Molecular Research


E protein TH Sman, designated by CAS 146588-87-6, is the envelope (E) protein of the dengue virus type 1 (DENV-1) Thai isolate TH-Sman, a strain historically significant for its initial misclassification as a potential new serotype due to pronounced antigenic divergence [1]. First characterized by Shiu et al. (1992), its gene sequence was amplified, cloned, and aligned against published flavivirus sequences, confirming it is a divergent DENV-1 strain rather than a novel serotype, and revealing unique peptide sequences within a hypervariable region that serves as a type-specific genetic marker [1]. It is cataloged under MeSH Unique ID C072281 and mapped to Viral Envelope Proteins [2].

Product IdentityDivergent DENV-1 envelope antigen (TH-Sman strain)
Research UseStrain-specific serological assay development and epitope mapping
Key FeatureType-specific genetic marker within hypervariable region

Why Generic DENV-1 Envelope Proteins Cannot Substitute for the TH-Sman E Protein in Research


Direct substitution with a generic DENV-1 envelope protein, even from prototypic strains like Hawaii, is scientifically invalid for experiments requiring the TH-Sman antigenic phenotype. Comparative immunodiffusion studies confirmed that while the D-1 Hawaiian strain and TH-Sman share at least one common antigen, they each possess three or four strain-specific antigens absent in the other, precluding antigenic interchangeability [1]. Genetically, sequence comparison between the Hawaii and TH-Sman isolates identified ten encoded amino acid differences in the NS1 gene alone, three of which alter charge distribution and cluster within a major antigenic region, providing a molecular basis for the observed biophysical and antigenic differences [2]. Therefore, experimental outcomes in serological assay development, epitope mapping, or strain-specific neutralization studies are intrinsically linked to the precise antigenic structure of the TH-Sman E protein.

TH-Sman E Protein
Generic DENV-1 Envelope Protein
Possesses unique strain-specific antigenic determinants
Different antigenic repertoire; shared antigens limited
Divergent NS1 with charge-altering amino acid substitutions
Altered charge distribution in major antigenic region
Contains dengue-specific hypervariable region motif
Lacks this type-specific genetic marker

Antigenic interchangeability is not supported; experimental outcomes are intrinsically linked to the precise antigenic structure of the TH-Sman E protein.

Quantitative Evidence Differentiating E Protein TH Sman from Prototypic DENV-1 Envelope Proteins


TH-Sman Possesses Unique Antigenic Determinants Relative to Hawaii Strain DENV-1

In a two-dimensional micro-double immunodiffusion assay, the TH-Sman virus displayed distinct antigenic properties compared to the DENV-1 Hawaiian strain. While a single common antigen was shared, the TH-Sman isolate possessed three or four strain-specific antigens not present in the Hawaii strain [1]. This contrasts with the Hawaii strain, which similarly possessed specific antigens absent in TH-Sman, confirming they are antigenically non-identical [1].

Antigenic Determinants
Head-to-head
TH-Sman: 3–4 strain-specific antigens
Hawaii strain: 1 common antigen + own unique antigens
Strain-specific antibody-binding landscape
Micro immunodiffusion; context-dependent
Antigenic Variation Immunodiffusion DENV-1 Strain Typing

NS1 Gene Sequence Comparison Reveals 10 Amino Acid Differences Between TH-Sman and Hawaii Strains

Comparative sequencing of the NS1 gene from the TH-Sman and Hawaii strains revealed ten encoded amino acid differences. Among these, three substitutions cause a change in charge distribution and are clustered within the major antigenic region of the NS1 protein as defined by recombinant expression studies [1]. This genetic divergence underpins the significant antigenic and biophysical differences previously reported between the purified soluble complement-fixing antigens of these two isolates [1].

NS1 Sequence Divergence
Head-to-head
10 amino acid differences (3 charge-altering) between TH-Sman and Hawaii NS1
Molecular basis for antigenic divergence
Pairwise sequence alignment
Sequence Divergence NS1 Protein DENV-1 Intratypic Variation

TH-Sman E Protein Belongs to a Serotype Showing 0.2%–3.6% Intratypic Amino Acid Variability

While not a direct comparison for the E protein alone, the study provides critical context: pairwise comparisons of encoded amino acid sequences among dengue-1 strains, which includes the TH-Sman isolate, revealed a variability of 1.1% to 3.1% for the NS1 protein, comparable to the reported 0.2% to 3.6% difference range for the dengue-1 envelope (E) protein [1]. This demonstrates that the TH-Sman E protein exists within a serotype where significant protein sequence divergence is naturally occurring and functionally impactful.

Intratypic E Protein Variability
Class-level
DENV-1 E protein divergence range: 0.2%–3.6%
Substantial intratypic diversity; TH-Sman is a divergent representative
Pairwise comparisons; data to verify
Envelope Protein Intratypic Variation DENV-1 Evolution

Unique Hypervariable Region Sequence Distinguishes TH-Sman E Protein from Tick-Borne Flaviviruses

Sequence alignment of the flavivirus envelope proteins revealed a hypervariable region, within which members of the dengue and tick-borne virus antigenic complexes show unique peptide sequences. The TH-Sman E protein contains a specific sequence within this hypervariable domain (residues 370–395) that serves as a type-specific genetic marker, phylogenetically distinguishing dengue viruses from tick-borne flaviviruses [1]. This sequence is not conserved in non-dengue flaviviruses, providing a clear molecular fingerprint.

Hypervariable Region Marker
Class-level
Unique dengue-specific peptide motif (residues 370–395) present in TH-Sman; absent in tick-borne flaviviruses
Type-specific genetic marker for flavivirus typing
Sequence alignment; qualitative presence vs absence
Genetic Marker Flavivirus Typing Hypervariable Domain

Validated Application Scenarios for E Protein TH Sman (CAS 146588-87-6) Based on Comparative Evidence


Development of Strain-Specific Serological Diagnostics for DENV-1

Procurement of the TH-Sman E protein is justified for developing or validating immunoassays (e.g., ELISA, immunoblot) that require detection of strain-specific antibodies. As demonstrated by immunodiffusion, TH-Sman possesses 3–4 unique antigens not found in the Hawaii strain, making it essential for creating diagnostic panels capable of distinguishing between closely related DENV-1 isolates [1]. Using generic DENV-1 E protein risks false-negative results for TH-Sman-like strain infections.

Epitope Mapping of Antigenic Regions Under Positive Selection in DENV-1

The ten-amino-acid divergence between the NS1 proteins of TH-Sman and Hawaii, particularly the three charge-altering mutations clustered in a known major antigenic region, points to analogous E protein regions under immunological pressure [1]. Researchers performing fine-epitope mapping or studying immune evasion should utilize the TH-Sman E protein as a divergent DENV-1 representative to identify strain-specific epitopes that might be overlooked when relying solely on prototypic strains.

Molecular Phylogenetic and Genotyping Reference Standard

The TH-Sman E protein gene contains a unique sequence within a hypervariable domain (residues 370–395) identified as a type-specific genetic marker for dengue viruses [2]. This makes the corresponding cDNA or recombinant protein a validated positive control or reference standard in PCR-based or sequencing-based genotyping assays designed to differentiate dengue serotypes and exclude tick-borne flaviviruses.

Investigating the Structural Basis of Flavivirus Antigenic Diversity

Given that the TH-Sman strain was historically misclassified as a novel type, its E protein represents an extreme of intratypic diversity within the 0.2%–3.6% sequence divergence range for DENV-1 [1]. Structural biologists and vaccinologists can use this E protein to study how sequence polymorphism translates into altered antigenic surfaces, providing a baseline for designing more broadly protective envelope-based subunit vaccines.

Application
Selection Property
Validation Focus
Strain-specific serological assay development
Unique antigenic determinants
Antigenic cross-reactivity validation
Epitope mapping of divergent DENV-1
Sequence divergence in antigenic regions
Strain-specific epitope identification
Molecular phylogenetic reference standard
Type-specific hypervariable region marker
Dengue vs tick-borne flavivirus differentiation
Structural basis of antigenic diversity
Intratypic sequence divergence
Polymorphism impact on antigenic surface
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